(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid is a heterocyclic compound characterized by the presence of a boronic acid functional group attached to a pyrrolo[3,2-b]pyridine core. This compound has garnered significant interest in organic chemistry due to its potential applications in medicinal chemistry and materials science. The boronic acid group enhances its utility as an intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal for synthesizing complex organic molecules. The chemical structure of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid is defined by its unique arrangement of nitrogen and carbon atoms, contributing to its reactivity and biological activity.
The compound is classified under boronic acids and heterocycles, specifically within the category of pyridine derivatives. Its chemical identification includes the CAS number 1253911-17-9, which is essential for referencing and sourcing this compound in scientific literature and databases.
The synthesis of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid typically involves two main steps: the formation of the pyrrolo[3,2-b]pyridine core and the introduction of the boronic acid group.
Industrial synthesis may adopt continuous flow reactors for large-scale production, optimizing yields and purity through advanced purification techniques. Reaction conditions such as temperature, solvent choice, and catalyst type are critical for achieving high-efficiency synthesis.
(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid can undergo various chemical transformations:
These reactions are crucial for synthesizing diverse organic compounds in medicinal chemistry and materials science .
The primary biological target for (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid is the Fibroblast Growth Factor Receptors (FGFRs), which play vital roles in various cellular processes including proliferation and migration.
Upon binding to FGFRs, this compound inhibits their activity, particularly against FGFR1, 2, and 3. This inhibition disrupts FGFR signaling pathways that regulate critical biological functions such as organ development and angiogenesis.
The interaction leads to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, activating downstream signaling pathways including RAS–MEK–ERK and PI3K–Akt pathways. These pathways are essential for cell survival and growth regulation.
(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid is typically characterized by:
Key chemical properties include:
These properties make it suitable for various applications in organic synthesis and drug development .
(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid has significant applications in scientific research:
The versatility of this compound underscores its relevance across multiple fields of research and application in drug discovery processes .
Boronic acids are defined by the general formula R–B(OH)₂, where R represents an organic substituent (alkyl, aryl, or heteroaryl). The boron atom in these compounds is sp²-hybridized, adopting a trigonal planar geometry that allows it to function as a Lewis acid due to its vacant p-orbital. Upon interaction with nucleophiles (e.g., water, alcohols, or diols), boron transitions to sp³-hybridization, forming tetrahedral boronate complexes [2] [4]. This reversible coordination underpins their utility in molecular recognition and cross-coupling reactions.
(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid exemplifies a heteroarylboronic acid, where the boron is attached directly to a bicyclic nitrogenous heterocycle. The pyrrolopyridine core contributes significant electronic asymmetry, polarizing the C–B bond and enhancing its reactivity in metal-catalyzed transformations. Boronic acids can tautomerize to boroxines (cyclic anhydrides) upon dehydration, though this tendency is mitigated in aqueous or protic solvents [4] [9].
Table 2: Classification of Common Boronic Acid Derivatives
Compound Type | General Formula | Key Features |
---|---|---|
Arylboronic Acid | ArB(OH)₂ | High stability, Suzuki coupling |
Alkylboronic Acid | RB(OH)₂ | Prone to protodeboronation |
Heteroarylboronic Acid | HetB(OH)₂ | Enhanced reactivity due to heteroatom |
Boronate Ester | RB(OR')₂ | Improved stability, lower polarity |
Benzoxaborole | Cyclic B-O-C linkage | Rigid structure, medicinal applications |
The pyrrolo[3,2-b]pyridine system (7-azaindole) is a privileged bicyclic heterocycle comprising a fused pyrrole and pyridine ring. This scaffold is isosteric with purines, enabling mimicry of nucleobases in biologically active molecules. Its electron-deficient nature facilitates π-stacking interactions and coordination to metal catalysts, while the N1-H proton confers hydrogen-bond donor capability [6] [8]. Medicinally, pyrrolopyridine derivatives exhibit broad bioactivity:
Functionalization at the 6-position with boronic acid enables further derivatization via Suzuki-Miyaura coupling, making it a versatile precursor to complex pharmacophores. The boronic acid group itself may engage in reversible covalent binding with biomolecules, exemplified by bortezomib’s proteasome inhibition [6] [9].
Table 3: Medicinally Relevant Pyrrolopyridine-Boronic Acid Analogs
Compound | Modification | Therapeutic Application | |
---|---|---|---|
Bortezomib | Pyrazine-fused, boronate | Proteasome inhibitor (myeloma) | |
AN12855 | Diazaborine core | Antitubercular (InhA inhibition) | |
Ixazomib | Peptide boronate | Oral proteasome inhibitor | |
(3-Isopropyl analog) | 3-Isopropyl substitution | Kinase inhibitor scaffold | [10] |
Boronic acid chemistry originated in 1860 with Edward Frankland’s isolation of ethylboronic acid via diethylzinc and triethyl borate reaction [4]. Modern methodologies have since revolutionized access to aryl and heteroaryl boronic acids:
ArMgBr + B(OMe)₃ → ArB(OMe)₂ → ArB(OH)₂
For (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid, the Miyaura borylation is preferred, starting from 6-bromo-1H-pyrrolo[3,2-b]pyridine. Advances in purification techniques (e.g., recrystallization under inert atmosphere) now deliver this compound in purities >98%, crucial for high-yielding cross-couplings [3] [8]. The Suzuki-Miyaura reaction’s Nobel recognition (2010) cemented boronic acids as indispensable tools in pharmaceutical synthesis [6].
Table 4: Evolution of Boronic Acid Synthesis Methods
Era | Method | Advantages | Limitations |
---|---|---|---|
1860s | Frankland synthesis | First isolated boronic acids | Limited to alkyl derivatives |
1930–1960 | Grignard/Organolithium | Broad aryl applicability | Low functional group tolerance |
1980–1990 | Transmetallation (Si→B) | Compatibility with heterocycles | Requires stoichiometric silanes |
1995–Present | Pd-Catalyzed Miyaura Borylation | Mild conditions, high selectivity | Catalyst cost |
2000–Present | Ir-Catalyzed C–H Borylation | No pre-functionalization needed | Steric control challenges |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7